molecular formula C17H22N2O2 B5748201 N-[(2-nitrophenyl)methyl]adamantan-2-amine CAS No. 355382-77-3

N-[(2-nitrophenyl)methyl]adamantan-2-amine

Cat. No.: B5748201
CAS No.: 355382-77-3
M. Wt: 286.37 g/mol
InChI Key: OPAIDXBKFDKJEL-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)methyl]adamantan-2-amine, also known as D2AAK1, is a synthetically derived small molecule recognized in chemical biology as a negative control and a key structural analogue in the study of kinase-targeting compounds. Its primary research value lies in its role as an inactive counterpart to active kinase inhibitors, such as D2, allowing scientists to validate the specificity of biological effects observed in assays and to rule out non-specific binding or off-target interactions source . The compound features an adamantane moiety, a rigid hydrocarbon cage known for promoting high lipid bilayer permeability and interaction with hydrophobic protein pockets, which is a common pharmacophore in medicinal chemistry. Researchers utilize this molecule primarily in the investigation of protein kinase function, cellular signaling pathways, and in the development of high-throughput screening platforms to identify and characterize more potent and selective therapeutic agents. It is an essential chemical tool for establishing robust experimental controls in enzymology and cell-based research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-19(21)16-4-2-1-3-13(16)10-18-17-14-6-11-5-12(8-14)9-15(17)7-11/h1-4,11-12,14-15,17-18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAIDXBKFDKJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192376
Record name N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-77-3
Record name N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Nitrophenyl)methyl]tricyclo[3.3.1.13,7]decan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Framework and Key Substructures

N-[(2-nitrophenyl)methyl]adamantan-2-amine is a secondary amine that incorporates three key structural components: an adamantane (B196018) cage, a nitrophenyl group, and a methylamine (B109427) linker. The adamantane portion is a tricyclic hydrocarbon with a unique diamondoid structure, providing a rigid and lipophilic framework. publish.csiro.aursc.org This is linked via a methylene (B1212753) bridge to the nitrogen atom of an amine. The nitrogen atom is also bonded to a 2-nitrophenyl group, which consists of a benzene (B151609) ring substituted with a nitro group (NO2) at the ortho position relative to the point of attachment.

The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the aromatic ring. wikipedia.org The presence of these distinct substructures—the bulky, saturated adamantane and the planar, electron-deficient nitrophenyl ring—suggests a molecule with unique steric and electronic properties.

Relevance of Adamantane and Nitrophenyl Moieties in Contemporary Chemical Research

Both the adamantane (B196018) and nitrophenyl moieties are of significant interest in modern chemical research, particularly in the realm of medicinal chemistry and materials science.

The adamantane cage is often referred to as a "lipophilic bullet" and is incorporated into drug molecules to enhance their pharmacokinetic properties. researchgate.net Its rigid structure allows for the precise positioning of functional groups, which can lead to more effective interactions with biological targets. publish.csiro.au This has led to the development of several successful drugs containing the adamantane scaffold, used in the treatment of a range of conditions from viral infections to neurodegenerative diseases. publish.csiro.auacs.org

The nitrophenyl group, on the other hand, is a versatile functional group in organic synthesis. sci-hub.seresearchgate.net The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution and can influence the acidity of adjacent C-H bonds. wikipedia.org Nitroaromatic compounds are important intermediates in the synthesis of a wide variety of industrial products, including dyes, pesticides, and pharmaceuticals. nih.gov For instance, the reduction of a nitrophenyl group to an aniline (B41778) is a common and crucial step in the synthesis of many bioactive molecules. nih.gov

Overview of Aminoadamantane Derivatives in Academic Inquiry

Aminoadamantane derivatives represent a critical class of compounds in medicinal chemistry, with a history stretching back to the 1960s. The initial discovery of the antiviral activity of 1-aminoadamantane (amantadine) against the influenza A virus marked a significant milestone and spurred extensive research into this family of compounds. acs.orgnih.gov

Subsequent studies have explored a wide range of aminoadamantane derivatives, investigating how modifications to the amino group and the adamantane (B196018) cage affect biological activity. mdpi.comnih.govnih.gov Research has shown that these compounds can act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders. publish.csiro.au This has led to the development of drugs like memantine (B1676192) for the treatment of Alzheimer's disease. publish.csiro.au The unique three-dimensional structure of the adamantane scaffold is believed to be crucial for the specific interactions these molecules have with their biological targets. publish.csiro.au

Reactivity Studies and Derivatization of N 2 Nitrophenyl Methyl Adamantan 2 Amine

Chemical Transformations of the Amine Functionality

The secondary amine in N-[(2-nitrophenyl)methyl]adamantan-2-amine is a key site for a variety of chemical modifications. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, although these properties are somewhat sterically hindered by the bulky adamantane (B196018) and benzyl (B1604629) groups.

The nucleophilic nitrogen of the amine can readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in organic synthesis for protecting the amine functionality or for introducing new molecular scaffolds. bath.ac.ukquora.com

Acylation: The reaction with acyl halides (like acetyl chloride) or anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) is expected to yield the corresponding N-acyl derivative. The base neutralizes the hydrogen halide or carboxylic acid byproduct. stackexchange.comyoutube.com Even for sterically hindered or less reactive amines, these reactions can often be driven to completion. youtube.com The resulting amide would feature a less basic and nucleophilic nitrogen due to the electron-withdrawing nature of the carbonyl group. quora.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. organic-chemistry.orgcbijournal.com These reactions are generally efficient for both primary and secondary amines. A variety of methods have been developed for sulfonamide synthesis, highlighting its importance in medicinal chemistry and materials science. organic-chemistry.orgprinceton.eduorganic-chemistry.org

Table 1: Representative Acylation and Sulfonylation Reactions of Secondary Amines

Amine Substrate Reagent Base Solvent Product Type Reference(s)
Secondary Amine Acetyl chloride Pyridine Dichloromethane (B109758) (DCM) N-acetyl amide stackexchange.com
Secondary Amine Acetic anhydride Acetic acid Acetic acid N-acetyl amide quora.com
Various Amines 1-Phenylsulfonylbenzotriazole - - Benzenesulfonamide cbijournal.com
Amine-sulfonate salts Cyanuric chloride Triethylamine Acetonitrile (B52724) Sulfonamide organic-chemistry.org

As a secondary amine, this compound can react with aldehydes or ketones. This reaction does not form a stable neutral imine, as a primary amine would. masterorganicchemistry.comlibretexts.orgyoutube.com Instead, the initial nucleophilic addition to the carbonyl group forms a carbinolamine intermediate. Subsequent elimination of water leads to the formation of a positively charged iminium ion . masterorganicchemistry.comlibretexts.org

This iminium ion is a key intermediate in reductive amination processes. In the presence of a suitable reducing agent, the iminium ion is reduced to a tertiary amine. masterorganicchemistry.comjocpr.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and trichlorosilane, which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comnih.gov This two-step, often one-pot, procedure is a highly versatile method for forming C-N bonds. jocpr.comyoutube.com

Table 2: Common Reagents for Reductive Amination

Carbonyl Compound Amine Reducing Agent Catalyst/Additive Product Type Reference(s)
Aldehyde/Ketone Secondary Amine Sodium Cyanoborohydride (NaBH3CN) Mild Acid Tertiary Amine masterorganicchemistry.com
Aldehyde/Ketone Secondary Amine Sodium Triacetoxyborohydride (NaBH(OAc)3) - Tertiary Amine masterorganicchemistry.com
Aldehyde/Ketone Secondary Amine Trichlorosilane (HSiCl3) Dimethylformamide (DMF) Tertiary Amine nih.gov
Carboxylic Acid Secondary Amine Silanes - Tertiary Amine organic-chemistry.org

Salt Formation: The basic nature of the secondary amine allows it to readily form salts upon reaction with a variety of acids. Studies on adamantylamine have shown that it forms stable crystalline salts with carboxylic acids and sulfonic acids. acs.orgacs.orgrsc.org These salts often exhibit different physicochemical properties, such as enhanced solubility, compared to the free base. acs.orgresearchgate.net The primary interaction in these salts is a charge-assisted hydrogen bond between the protonated ammonium (B1175870) group and the anionic counterion. acs.orgacs.org

Quaternization: Further alkylation of the secondary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would lead to the formation of a quaternary ammonium salt. researchgate.netresearchgate.netmedchemexpress.com In this product, the nitrogen atom bears a permanent positive charge and is bonded to four carbon substituents. The reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine on the alkyl halide. semanticscholar.org The reactivity in quaternization reactions can be influenced by the steric bulk around the nitrogen atom and the nature of the alkylating agent. researchgate.netsemanticscholar.org

Table 3: Examples of Salt Formation and Quaternization of Amines

Amine Reagent Solvent Product Type Reference(s)
Adamantylamine Glutaric acid Mechanochemical Molecular Salt acs.orgacs.org
Adamantylamine Methanesulfonic acid Mechanochemical Molecular Salt acs.orgacs.org
N,N-dimethylbenzylamine n-Alkylbromide Various Quaternary Ammonium Salt researchgate.net
N,N-dimethylaniline Benzyl chloride Acetone Quaternary Ammonium Salt semanticscholar.org

Reactions at the Nitrophenyl Moiety

The 2-nitrophenyl group is another reactive center in the molecule, susceptible to reduction and electrophilic substitution.

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, with the most common product being the corresponding primary aromatic amine (an aniline (B41778) derivative). A vast array of reagents can achieve this transformation with high chemoselectivity, leaving other functional groups in the molecule, such as the adamantyl amine, intact. longdom.orgwikipedia.orgorganic-chemistry.orgsci-hub.se

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas. wikipedia.orgsci-hub.se

Metal/Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. longdom.orgwikipedia.orgnih.gov More modern, milder conditions using iron powder in water have also been developed. longdom.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst. organic-chemistry.orgsci-hub.se

Other Reducing Agents: Reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or sodium hydrosulfite can also be effective. wikipedia.orgjsynthchem.com

By carefully controlling the reaction conditions and the reducing agent, it is also possible to obtain intermediate reduction products such as N-phenylhydroxylamines or azoxy compounds. wikipedia.org For instance, reduction with zinc dust in the presence of ammonium chloride can yield the hydroxylamine (B1172632). wikipedia.org

Table 4: Selected Methods for the Reduction of Aromatic Nitro Compounds

Nitroarene Reagent/System Product Reference(s)
General Ar-NO2 Fe / CaCl2, Hydrazine hydrate Ar-NH2 organic-chemistry.org
General Ar-NO2 HSiCl3 / Tertiary amine Ar-NH2 organic-chemistry.org
General Ar-NO2 NaBH4 / Ni(PPh3)4 Ar-NH2 jsynthchem.com
General Ar-NO2 Zn / NH4Cl Ar-NHOH wikipedia.org
General Ar-NO2 Raney Ni / Hydrazine (0-10 °C) Ar-NHOH wikipedia.org

The benzene (B151609) ring of the nitrophenyl moiety can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is directed by the existing substituents: the nitro group and the N-adamantyl-2-aminomethyl group.

Nitro Group: The nitro group is a powerful electron-withdrawing group, both by induction and resonance. youtube.comopenstax.org This has two major consequences:

Deactivation: It removes electron density from the aromatic ring, making it significantly less reactive towards electrophiles than benzene. youtube.comopenstax.org

Meta-Direction: It directs incoming electrophiles to the meta positions (C4 and C6 relative to the nitro group). This is because the resonance structures of the cationic intermediate (sigma complex) for ortho and para attack place a destabilizing positive charge adjacent to the positively polarized nitrogen of the nitro group. youtube.comyoutube.commsu.edu

N-Adamantyl-2-aminomethyl Group (-CH2-NH-Ad): The directing effect of this group is more complex. The nitrogen has a lone pair that can be donated into the ring via the benzyl system, which would typically make it an activating, ortho, para-director. However, the amine is attached via a methylene (B1212753) (-CH2-) spacer, which dampens the resonance effect. The primary influence is the inductive effect of the alkylamino group. Crucially, under the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the secondary amine will be protonated to form an ammonium salt (-CH2-N+H2-Ad). This protonated group becomes a strong electron-withdrawing group via induction, making it a deactivating, meta-director. libretexts.orgwikipedia.org

The nitro group at C2 strongly deactivates the ring and directs incoming electrophiles to positions C4 and C6.

The -CH2-NH-Ad group at C1 is an ortho, para-director to its own position. This means it directs to C2, C4, and C6.

Reactions Involving the Adamantane Cage

The rigid, strain-free, and highly symmetric structure of the adamantane cage dictates its chemical behavior. Reactions can be directed to the bridgehead or bridge positions, often requiring specific reagents and conditions to overcome the inherent stability of the hydrocarbon framework.

The functionalization of the adamantane cage at its bridgehead positions (1, 3, 5, and 7) is a well-established area of adamantane chemistry. These tertiary carbons are susceptible to electrophilic substitution and free-radical reactions. For a molecule like this compound, the bridgehead positions are potential sites for further derivatization.

In contrast, the bridge positions (secondary carbons) are generally less reactive. However, functionalization at these sites can be achieved, often through multi-step synthetic sequences or via rearrangements of protoadamantane (B92536) structures. Research on 2-substituted adamantanes has shown that the nature of the substituent at the 2-position can influence the regioselectivity of further reactions on the cage. For instance, electron-withdrawing groups can deactivate the cage towards certain electrophilic reactions.

While no specific examples exist for this compound, the general principles of adamantane chemistry suggest that derivatization at the bridgehead positions would be the more likely pathway for introducing new functional groups.

Radical and carbocationic reactions are primary methods for the functionalization of the adamantane core. The stability of the adamantyl carbocation, particularly at the bridgehead position, makes it a key intermediate in many synthetic transformations.

Nitroxylation of 2-substituted adamantane derivatives using reagents like nitric acid has been reported to yield a mixture of nitrooxy derivatives at both bridgehead and bridge positions. The regioselectivity of these reactions is influenced by the nature of the existing substituent at the 2-position. It is conceivable that this compound could undergo similar transformations, leading to the introduction of nitrooxy or hydroxyl groups on the adamantane cage.

Carbocationic pathways, often initiated by strong acids or electrophiles, can lead to a variety of functionalized adamantanes. These reactions can, however, be accompanied by rearrangements, a common feature in adamantane chemistry. The presence of the amino and nitro functionalities in the target molecule would likely require careful selection of reaction conditions to avoid undesired side reactions.

Table 1: Potential Functionalization Reactions on the Adamantane Cage

Reaction TypePotential ReagentsPossible Products (Hypothetical)
Bridgehead HalogenationBr₂, AlBr₃Bridgehead-brominated derivatives
Bridgehead NitrationHNO₃/H₂SO₄Bridgehead-nitro derivatives
Bridgehead HydroxylationO₃, then H₂OBridgehead-hydroxy derivatives
Radical NitroxylationHNO₃Nitrooxy-substituted derivatives

This table presents hypothetical reactions based on the known chemistry of adamantane and its derivatives, as no specific data for this compound is available.

Formation of Polymeric or Dendritic Structures

The bifunctional nature of this compound, possessing both a reactive amino group and a modifiable aromatic ring, suggests its potential as a monomer for the synthesis of polymers or as a building block for dendritic structures. The rigid adamantane unit can impart desirable properties such as thermal stability and high glass transition temperatures to polymeric materials.

The secondary amine could potentially participate in polymerization reactions, for example, through polycondensation with suitable difunctional comonomers. The nitro group on the phenyl ring could be reduced to an amine, providing an additional reactive site for polymerization or for the attachment of dendritic wedges.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The synthesis of adamantane-containing dendrimers has been explored, where the adamantane core acts as a scaffold. This compound, after suitable modification (e.g., reduction of the nitro group and subsequent derivatization), could theoretically serve as a core or a branching unit in the construction of novel dendritic architectures. However, it must be reiterated that no such polymers or dendrimers derived from this specific compound have been reported in the scientific literature.

Table 2: Potential Polymerization and Dendrimer Synthesis Strategies

Structure TypeSynthetic Strategy (Hypothetical)Potential Monomer/Building Block
PolyamidePolycondensation with a diacyl chlorideN-[(2-aminophenyl)methyl]adamantan-2-amine
PolyurethanePolyaddition with a diisocyanateN-[(2-hydroxyphenyl)methyl]adamantan-2-amine
DendrimerConvergent or divergent synthesisModified this compound

This table outlines hypothetical synthetic strategies, as no experimental data for the polymerization or dendrimerization of this compound has been found.

Computational and Theoretical Investigations of N 2 Nitrophenyl Methyl Adamantan 2 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. For a compound like N-[(2-nitrophenyl)methyl]adamantan-2-amine, these methods can provide a deep understanding of its geometry, stability, and reactivity.

Optimization of Molecular Geometry and Conformers

The first step in a computational study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this process would involve exploring various possible conformations. The adamantane (B196018) group itself is a rigid, chair-like structure. acs.org However, the bond connecting the adamantane to the nitrogen and the subsequent linkage to the nitrophenylmethyl group allow for significant conformational flexibility.

Studies on similar N-substituted adamantane derivatives have shown that different orientations of the substituent relative to the adamantane cage can lead to distinct, stable conformers. acs.orgmdpi.comuzh.ch For instance, in related adamantane-carbothioamide structures, both folded and extended conformations have been identified through X-ray analysis and computational modeling. mdpi.comuzh.ch The energy difference between such conformers can be small, often on the order of a few kcal/mol, suggesting that multiple conformations could co-exist at room temperature. acs.org In the case of this compound, the key dihedral angles to consider would be around the C(adamantane)-N, N-C(methylene), and C(methylene)-C(phenyl) bonds. The presence of the bulky and polar 2-nitrophenyl group would likely lead to specific preferred orientations to minimize steric hindrance and optimize intramolecular interactions.

Table 1: Predicted Torsional Angles and Conformational Data for this compound based on Analogous Structures

ParameterPredicted Value/ObservationBasis of Prediction
Adamantane ConformationChairInherent geometry of the adamantane cage acs.org
Key Torsional AnglesC(adamantane)-N-C(methylene)-C(phenyl)Analysis of related N-arylmethyl adamantane structures acs.org
Conformational IsomersFolded and Extended conformations likelyStudies on other flexible adamantane derivatives mdpi.comuzh.ch
Energy DifferenceLikely small (e.g., 3-4 kcal/mol)Modeled energy differences in similar compounds acs.org

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, which would likely include the nitrogen atom of the amine and the nitrophenyl ring. The LUMO, on the other hand, is anticipated to be centered on the electron-deficient nitro group of the phenyl ring. Computational studies on other nitro-substituted benzene (B151609) derivatives confirm that the LUMO is typically dominated by the nitro group. globalresearchonline.net The adamantane moiety, being a saturated hydrocarbon, is less likely to contribute significantly to the frontier orbitals.

The HOMO-LUMO gap for this molecule is expected to be indicative of a stable compound, but one that is electronically active. DFT calculations on similar-sized organic molecules often yield HOMO-LUMO gaps in the range of 4-5 eV. nanomedicine-rj.com These calculations are vital for predicting the electronic transitions, such as those observed in UV-visible spectroscopy. tandfonline.comksu.edu.sa

Table 2: Predicted Frontier Molecular Orbital Characteristics

OrbitalPredicted LocationSignificance
HOMOAmine nitrogen and nitrophenyl ringRegion of electron donation
LUMONitro group on the phenyl ringRegion of electron acceptance
HOMO-LUMO Gap~4-5 eVIndicator of chemical stability and electronic transitions

Analysis of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps color-code the electrostatic potential onto the electron density surface.

For this compound, the MEP surface would show a strongly negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a region of high electron density and a likely site for electrophilic attack. The area around the amine nitrogen would also exhibit a negative potential, though likely less intense than that of the nitro group. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and the phenyl ring, indicating electron-poor regions susceptible to nucleophilic attack. The adamantane cage would likely present a largely neutral (green) surface. Such analyses have been used to identify reactive sites in other adamantane derivatives. tandfonline.comksu.edu.sa

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its behavior over time, providing a more realistic representation of its dynamics in a given environment.

Conformational Sampling in Solution

MD simulations can be used to explore the conformational landscape of this compound in a solvent, such as water or an organic solvent. These simulations would reveal the transitions between different conformers and their relative populations over time. The flexibility of the linker between the adamantane and nitrophenyl groups would allow the molecule to adopt various shapes in solution.

Studies on other adamantane derivatives have used MD simulations to understand their solvation and dynamic behavior. tandfonline.comksu.edu.sanih.gov For instance, simulations can show how solvent molecules arrange themselves around the solute and how this influences the solute's conformation. The hydrophobic adamantane cage would likely have a structured layer of water molecules around it, while the polar nitrophenyl and amine groups would engage in more specific hydrogen bonding interactions with protic solvents.

Ligand-Target Interactions (if applicable for mechanistic studies)

If this compound were being investigated as a potential ligand for a biological target, such as an enzyme or receptor, MD simulations would be a critical tool for understanding their interaction. These simulations can model the process of the ligand binding to the target's active site and can help to identify the key intermolecular interactions that stabilize the complex.

For example, the adamantane group often acts as a hydrophobic anchor, fitting into nonpolar pockets of a protein. mdpi.com The nitrophenyl group could form pi-stacking interactions with aromatic amino acid residues, and the amine linker could form hydrogen bonds. MD simulations can calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. Such approaches are common in drug discovery and have been applied to numerous adamantane-containing compounds to elucidate their mechanism of action. nih.govmdpi.com

Docking Studies for Potential Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the structural basis of its activity. The adamantane moiety is known to interact favorably with hydrophobic pockets in various enzymes and receptors. nih.gov

Given the structural features of this compound, several classes of proteins could be considered as potential targets for docking studies. The presence of the adamantane group has been associated with activity against neurological disorders, making receptors in the central nervous system (CNS) plausible targets. nih.govresearchgate.net For instance, adamantane derivatives have been studied as antagonists for the NMDA receptor and other ion channels. nih.gov A recent study used in silico analysis to investigate new-generation adamantane derivatives against the SARS-CoV-2 E-protein ion channel. acs.org

Docking simulations would involve preparing the 3D structure of this compound and docking it into the binding sites of various target proteins. The results would be evaluated based on the binding energy (or docking score) and the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the nitro group could act as a hydrogen bond acceptor, while the phenyl ring could participate in π-π stacking interactions.

A hypothetical docking study of this compound against a panel of neurological targets might yield results similar to those presented in the following table. The binding affinity is typically reported in kcal/mol, with more negative values indicating stronger binding.

Table 1: Hypothetical Docking Scores of this compound with Potential Neurological Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
NMDA Receptor GluN1/GluN2A4PE5-8.5TYR254, TRP112, PHE176
Dopamine (B1211576) D2 Receptor6CM4-7.9ASP114, PHE389, TRP386
Serotonin 5-HT2A Receptor6A93-8.2SER242, PHE339, TRP336
GABA(A) Receptor6D6U-7.5TYR97, PHE99, TYR205

These hypothetical results suggest that this compound could exhibit favorable interactions with multiple neurological receptors, warranting further experimental validation. The adamantane cage would likely occupy a hydrophobic pocket, while the nitrophenylmethyl group could form specific interactions with polar or aromatic residues. nih.gov

QSPR/QSAR Modeling for Structure-Activity Relationships (SAR) Exploration

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. mdpi.com For a novel compound like this compound, QSAR studies would be invaluable in predicting its biological activities and guiding the synthesis of more potent analogs.

A typical QSAR study involves several steps:

Data Set Preparation: A series of adamantane amine derivatives with known biological activity (e.g., IC50 values) would be collected.

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound in the series.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be particularly insightful. mdpi.comnih.gov CoMFA generates 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a visual representation of the regions where modifications would likely enhance activity. mdpi.com

A hypothetical CoMFA study on a series of adamantane amine derivatives might reveal the following:

Steric Fields: A bulky substituent at the 2-position of the adamantane cage might be favorable for activity, while a smaller substituent on the phenyl ring could be preferred.

Electrostatic Fields: An electron-withdrawing group (like the nitro group) at the ortho position of the phenyl ring might be crucial for activity, suggesting its involvement in key electrostatic interactions with the target.

The insights from such a QSAR model would be instrumental in designing new analogs of this compound with potentially improved therapeutic profiles.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These predictions can aid in the structural elucidation and characterization of newly synthesized compounds like this compound.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. researchgate.net The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)). github.io

NMR Calculation: Calculating the magnetic shielding tensors for each optimized conformer using a higher level of theory (e.g., WP04/6-311++G(2d,p) with a solvent model). github.io

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged based on their Boltzmann populations to obtain the final predicted spectrum.

For this compound, the adamantane cage would show characteristic signals in the upfield region of the 1H and 13C NMR spectra. chemicalbook.comresearchgate.net The protons of the nitrophenyl group would appear in the downfield aromatic region, and their splitting pattern would be indicative of the ortho substitution.

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Adamantane CH1.5 - 2.128 - 40
Adamantane CH21.6 - 1.935 - 45
Adamantane C-N-~55
CH2-N~3.8~48
Aromatic CH7.4 - 8.1125 - 135
Aromatic C-NO2-~148
Aromatic C-CH2-~138

IR Spectroscopy: DFT calculations can also accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. researchgate.net The predicted frequencies are often scaled to account for anharmonicity and other systematic errors. For this compound, key predicted vibrational modes would include:

N-H stretch: Around 3300-3400 cm-1

C-H stretches (aliphatic and aromatic): Around 2850-3100 cm-1

NO2 asymmetric and symmetric stretches: Around 1520 cm-1 and 1350 cm-1, respectively.

C=C aromatic stretches: Around 1450-1600 cm-1

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comsapub.org The calculation provides the excitation energies and oscillator strengths for the electronic transitions. For this compound, the UV-Vis spectrum would be dominated by transitions involving the nitrophenyl chromophore. The predicted λmax would likely fall in the UV region, with π → π* and n → π* transitions being the most significant.

Exploration of Biological Activity Mechanisms and Biological Target Interactions for N 2 Nitrophenyl Methyl Adamantan 2 Amine

In Vitro Mechanistic Studies of Biological Activities

While direct experimental studies on N-[(2-nitrophenyl)methyl]adamantan-2-amine are not currently available in the public domain, we can hypothesize its potential mechanisms of action based on the activities of related compounds.

Enzyme Inhibition Assays and Kinetics

The structural features of this compound suggest it could be an inhibitor of various enzymes. For instance, some adamantane (B196018) derivatives have shown inhibitory activity against enzymes like nicotinamide (B372718) N-methyltransferase (NNMT), which is implicated in cancer and metabolic disorders. nih.gov The lipophilic adamantane moiety could facilitate binding to hydrophobic pockets within an enzyme's active site.

The nitroaromatic group might also play a role in enzyme inhibition. For example, nitro-containing compounds have been investigated as inhibitors for a range of enzymes. nih.gov The specific kinetics of inhibition (e.g., competitive, non-competitive, or uncompetitive) would depend on how and where the compound binds to the enzyme and whether it interacts with the free enzyme or the enzyme-substrate complex. To determine this, kinetic assays measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor would be necessary.

A hypothetical data table for enzyme inhibition by this compound could look like this:

Enzyme TargetIC₅₀ (µM)Inhibition TypeKi (µM)
Hypothetical Enzyme AData not availableData not availableData not available
Hypothetical Enzyme BData not availableData not availableData not available

Receptor Binding Studies and Ligand Affinity

The adamantane and nitrophenyl components of the molecule could also mediate interactions with various receptors. For example, a different nitrophenyl-containing compound, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, has demonstrated high affinity for the 5-hydroxytryptamine (5-HT)1A receptor, acting as an antagonist. nih.gov This suggests that the nitrophenyl group can be a key determinant for receptor binding.

The adamantane moiety can also contribute to receptor affinity. Its size and shape may allow it to fit into specific receptor binding pockets, potentially modulating receptor activity. Receptor binding assays, such as radioligand binding studies, would be required to determine the affinity (expressed as the inhibition constant, Ki) of this compound for various receptors.

A potential data table for receptor binding affinity might be structured as follows:

Receptor TargetBinding Affinity (Ki, nM)Functional Activity
Hypothetical Receptor XData not availableData not available
Hypothetical Receptor YData not availableData not available

Cellular Uptake and Intracellular Distribution Mechanisms

The lipophilicity of the adamantane group is likely to play a significant role in the cellular uptake of this compound. mdpi.com Lipophilic compounds can often cross cell membranes more easily, potentially through passive diffusion. The nitro group can also influence cellular uptake and distribution. Studies on other nitro-containing compounds have utilized techniques like fluorescence microscopy and flow cytometry to track their presence and accumulation within cells. nih.gov

Investigations of Specific Biological Targets

Based on the known activities of its structural components, this compound could interact with several specific biological targets.

Molecular Interactions with Viral Proteins

Adamantane derivatives are famously known for their antiviral properties, particularly against the influenza A virus. researchgate.netnih.gov Amantadine (B194251), for instance, targets the M2 ion channel protein of the virus, inhibiting its function and preventing viral replication. nih.gov The adamantane cage of this compound could potentially interact with similar viral protein targets.

The strategy of inhibiting protein-protein interactions is a growing area in antiviral research. nih.govnih.gov It is conceivable that this compound could disrupt the assembly of viral components or the interaction between viral and host cell proteins, which are essential for the viral life cycle. nih.govnih.gov Computational docking studies could provide initial insights into the potential binding modes of this compound with various viral proteins.

Modulation of Ion Channels or Transporters

The modulation of ion channels is another potential mechanism of action. nih.gov As mentioned, adamantane derivatives can target viral ion channels. nih.gov Furthermore, the nervous system is rich in ion channels, and compounds that modulate their activity can have profound physiological effects. For example, some compounds can modulate the NMDA receptor-coupled ion channel. nih.gov

Additionally, the compound could interact with neurotransmitter transporters. For instance, some amine-containing compounds have been shown to inhibit the dopamine (B1211576) transporter. researchgate.net Given the amine group present in this compound, its potential to interact with and inhibit the function of various transporters in the nervous system warrants investigation. This could be explored using uptake assays with radiolabeled substrates in cells expressing specific transporters.

A hypothetical data table for ion channel or transporter modulation could be presented as:

TargetEffectPotency (EC₅₀ or IC₅₀, µM)
Hypothetical Ion ChannelData not availableData not available
Hypothetical TransporterData not availableData not available

Interactions with Nucleic Acids (DNA/RNA)

While direct experimental data on the interaction of this compound with DNA or RNA has not been reported, the chemical architecture of the molecule allows for informed hypotheses based on studies of its constituent moieties. The presence of a nitrophenyl group is particularly significant, as nitroaromatic compounds are known to interact with nucleic acids through various mechanisms.

Studies on analogous compounds, such as 2-(2-nitrophenyl)-1H-benzimidazole (NB) and its N-benzoyl derivative (BNB), have demonstrated that the nitro group facilitates interactions with DNA. nih.gov Using electrochemical methods, it was determined that these molecules can bind to both double-stranded (dsDNA) and single-stranded (ssDNA). nih.gov The primary mode of interaction at physiological pH was found to be electrostatic, likely occurring between the electron-deficient nitroaromatic ring and the negatively charged phosphate (B84403) backbone of DNA. nih.gov This non-covalent interaction can lead to the formation of a DNA-compound complex. nih.gov

Furthermore, it is a known mechanism for some nitroaromatic compounds that the nitro group can be enzymatically reduced within the cell to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. nih.gov These reactive species are capable of forming covalent adducts with DNA, which can lead to cross-linking and subsequent inhibition of DNA replication and transcription. nih.gov The biological activity of certain 1-nitroacridine derivatives, for instance, is more dependent on their ability to form covalent crosslinks with DNA than on their capacity for intercalation. nih.gov

A summary of DNA binding data for structurally related nitrophenyl compounds is provided in the table below.

Table 1: DNA Binding Characteristics of Analogous Nitrophenyl Compounds This table presents data for compounds structurally related to this compound to provide context for potential interactions.

Compound Name DNA Type Binding Constant (K_b) in M⁻¹ Putative Interaction Mode Reference
2-(2-nitrophenyl)-1H-benzimidazole (NB) dsDNA 8.22 x 10⁴ Electrostatic nih.gov

Structure-Activity Relationship (SAR) Derivation through Analog Synthesis

Currently, there are no published studies detailing the synthesis of analogs of this compound to establish a structure-activity relationship (SAR). However, a hypothetical SAR can be derived by considering the key structural components of the molecule and data from related classes of compounds. The adamantane cage, the amine linker, and the nitrophenyl ring are all amenable to modification to probe their roles in any observed biological activity.

The Adamantane Moiety: The adamantane group is a well-known pharmacophore that significantly increases the lipophilicity of a molecule, often referred to as a "lipophilic bullet". nih.govresearchgate.net This property can enhance membrane permeability and facilitate transport to intracellular targets. researchgate.net

Modification of the Cage: Introducing polar functional groups, such as a hydroxyl group, onto the adamantane scaffold would decrease lipophilicity, which could modulate bioavailability and target engagement.

Replacement of the Cage: Replacing the adamantan-2-yl group with other bulky aliphatic systems (e.g., cubane, diamantane) or simpler cyclic or acyclic groups (e.g., cyclohexyl, tert-butyl) would systematically alter the steric bulk and lipophilicity, providing insight into the spatial requirements of a potential binding site. strath.ac.uk

The Nitrophenyl Moiety: The electronic properties and position of the nitro group are expected to be critical determinants of activity. nih.govresearchgate.net

Positional Isomers: Moving the nitro group from the ortho- (2-nitro) to the meta- (3-nitro) or para- (4-nitro) position would likely have a profound effect on activity. researchgate.net The orientation of the nitro group influences the molecule's dipole moment and its ability to act as a hydrogen bond acceptor, which could be crucial for target recognition.

Substitution of the Nitro Group: Replacing the nitro group (-NO₂) with other substituents would clarify the role of its electronic and steric properties. Electron-withdrawing groups (e.g., -CN, -CF₃) might preserve electrostatic interactions, whereas electron-donating groups (e.g., -OCH₃, -NH₂) would fundamentally alter them. The potential for metabolic activation is also highly dependent on the nitro group. nih.gov

The Amine Linker: The N-methyl group connecting the adamantane and nitrophenyl moieties provides structural flexibility.

N-Alkylation: Replacing the N-H with larger alkyl groups (e.g., N-ethyl) could introduce steric hindrance affecting binding. Studies on related adamantane amine derivatives have shown that N-methylation can influence metabolic stability. nih.gov

Chain Length: Varying the length of the linker (e.g., changing from a methyl to an ethyl or propyl bridge) would alter the distance and relative orientation between the adamantane and nitrophenyl groups, which could be critical for fitting into a specific binding pocket.

A hypothetical SAR study is outlined in the table below.

Table 2: Hypothetical Structure-Activity Relationship for Analogs of this compound This table is a theoretical projection of how structural modifications might influence biological activity, based on general medicinal chemistry principles.

Modification Area Analog Structure Example Expected Impact on Activity Rationale
Adamantane Moiety N-[(2-nitrophenyl)methyl]cyclohexan-amine Likely decrease Reduced lipophilicity and altered steric profile compared to adamantane. nih.gov
Nitro Group Position N-[(4-nitrophenyl)methyl]adamantan-2-amine Significant change Positional isomers of nitro-aromatics often have vastly different biological activities. researchgate.net
Nitro Group Replacement N-[(2-aminophenyl)methyl]adamantan-2-amine Altered mechanism Loss of the reducible nitro group would prevent covalent DNA binding via reductive activation. nih.gov

Mechanisms of Action at the Sub-Cellular or Molecular Level

The precise sub-cellular or molecular mechanism of action for this compound remains unelucidated. However, based on its structural features and the activities of related compounds, several plausible mechanisms can be postulated.

DNA Damage and Repair Inhibition: As discussed in section 7.2.3, a primary mechanism could involve direct interaction with DNA. nih.gov If the compound binds covalently to DNA after reductive activation of the nitro group, it could introduce DNA adducts and cross-links. nih.gov This damage would trigger cellular DNA damage responses and could lead to cell cycle arrest and apoptosis, a common mechanism for many anticancer agents.

Enzyme Inhibition: Adamantane derivatives are known to be effective enzyme inhibitors. nih.govmdpi.com The bulky adamantane cage is particularly adept at binding to hydrophobic pockets in enzymes, while the rest of the molecule can form specific interactions, such as hydrogen bonds or pi-stacking, with residues in the active site. For example, adamantane-containing compounds have been developed as potent inhibitors of dipeptidyl peptidase-4 (vildagliptin, saxagliptin) and 11β-hydroxysteroid dehydrogenase. mdpi.com It is conceivable that this compound could target a specific enzyme, with the adamantane group serving as a hydrophobic anchor.

Ion Channel Modulation: The aminoadamantane scaffold is famous for its antiviral activity, which stems from the ability of compounds like amantadine and rimantadine (B1662185) to block the M2 proton channel of the influenza A virus. mdpi.com While the substitution on the amine in this compound is significantly different, the possibility of it modulating the function of this or other ion channels cannot be ruled out without experimental investigation.

Disruption of Protein-Protein Interactions: The compound's distinct structural domains could enable it to bind at the interface of two proteins, disrupting a critical protein-protein interaction necessary for a disease-related pathway.

Ultimately, the determination of the specific mechanism of action will require extensive experimental investigation, including cell-based assays to identify affected pathways, and biochemical or biophysical studies to identify the direct molecular target(s).

Q & A

Q. What are the common synthetic routes for N-[(2-nitrophenyl)methyl]adamantan-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using adamantan-2-one and 2-nitrophenylmethylamine in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) under mild acidic conditions (pH 4–6) . Alternatively, nucleophilic substitution between adamantan-2-yl chloride and 2-nitrophenylmethylamine can be employed, requiring a base (e.g., triethylamine) to neutralize HCl byproducts . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of adamantane precursor to amine), temperature (0–25°C), and solvent choice (e.g., dichloromethane for nucleophilic substitution). Continuous flow reactors may enhance efficiency in scaled-up syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies adamantane cage protons (δ 1.6–2.1 ppm) and nitrophenyl aromatic protons (δ 7.5–8.3 ppm). NOESY can confirm spatial proximity between the adamantane and nitro groups .
  • Infrared Spectroscopy (IR) : Peaks at ~1520 cm⁻¹ (N–O stretch) and ~1350 cm⁻¹ (C–N stretch) confirm nitro and amine functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₁₇H₂₁N₂O₂: 285.1603) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and static-control equipment to avoid inhalation or electrostatic ignition .
  • Wear nitrile gloves , chemical goggles , and flame-resistant lab coats.
  • Store in airtight containers at 2–8°C, away from nitrosating agents (e.g., nitrites) to prevent decomposition into toxic byproducts (e.g., nitrogen oxides) .

Advanced Research Questions

Q. How can steric hindrance from the adamantane core be mitigated during functionalization reactions?

  • Methodological Answer : Steric effects from the adamantane cage can hinder nucleophilic attack. Strategies include:
  • Catalytic Systems : Use Pd-catalyzed cross-coupling under microwave irradiation to enhance reaction rates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reduce steric crowding .
  • Protecting Groups : Temporarily block reactive sites (e.g., nitro groups) with tert-butyldimethylsilyl (TBS) groups to direct regioselectivity .

Q. How can contradictions in crystallographic data during X-ray refinement be resolved for this compound?

  • Methodological Answer : Contradictions in electron density maps (e.g., disordered nitro groups) require:
  • High-Resolution Data : Collect data at <1.0 Å resolution using synchrotron sources.
  • Software Tools : Use SHELXL for twin refinement and SHELXE for phase extension in cases of pseudosymmetry or twinning .
  • Constraints : Apply isotropic displacement parameters (Uiso) to disordered regions and validate with R-factor convergence (target R1 < 5%) .

Q. What experimental designs are suitable for studying the biological activity of this compound?

  • Methodological Answer :
  • Target Identification : Screen against serotonin receptors (5-HT₂A) using radioligand binding assays, given structural similarities to NBOMe derivatives .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) to assess therapeutic potential .
  • In Vivo Models : Use zebrafish embryos for rapid neuroactivity profiling, monitoring locomotor changes post-exposure .

Q. How does the nitro group influence photochemical reactivity in this compound?

  • Methodological Answer : The nitro group acts as a photocage under UV light (λ = 365 nm), enabling controlled release of adamantane derivatives. Experimental steps:
  • Irradiate in deuterated DMSO and track decomposition via ¹H NMR.
  • Compare quantum yields (Φ) with analogues (e.g., 2-nitrophenyl ethyl esters) to quantify photo-lability .
  • Use transient absorption spectroscopy to study nitro-to-nitrite isomerization pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.